1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone
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Overview
Description
1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone is a synthetic organic compound that features a pyrimidine ring, a pyrrolidine ring, and a tolyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with pyrimidine-2-ol, pyrrolidine, and m-tolyl ethanone.
Reaction Steps:
Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tolyl group, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety, converting it to an alcohol.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the pyrimidin-2-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, while the pyrrolidine ring provides conformational flexibility. The tolyl group can enhance lipophilicity, aiding in membrane permeability. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
- 1-(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone
- 1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)-2-(m-tolyl)ethanone
- 1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-2-(p-tolyl)ethanone
Comparison:
- 1-(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone: The pyridine ring in this compound can alter the electronic properties and reactivity compared to the pyrimidine ring.
- 1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)-2-(m-tolyl)ethanone: The piperidine ring provides different steric and electronic effects compared to the pyrrolidine ring, potentially affecting the compound’s biological activity.
- 1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-2-(p-tolyl)ethanone: The position of the methyl group on the tolyl ring can influence the compound’s reactivity and interaction with molecular targets.
1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone stands out due to its unique combination of structural features, which can impart distinct biological and chemical properties.
Properties
IUPAC Name |
2-(3-methylphenyl)-1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-13-4-2-5-14(10-13)11-16(21)20-9-6-15(12-20)22-17-18-7-3-8-19-17/h2-5,7-8,10,15H,6,9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDRXZAXRLFMQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(C2)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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